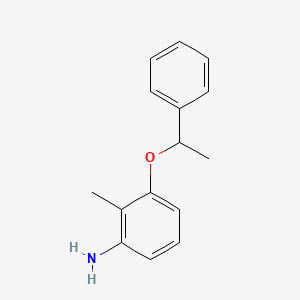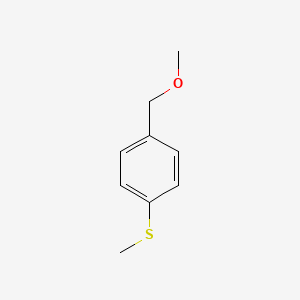
(4-(Methoxymethyl)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Methoxymethyl)phenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileukotrienic Agents Development : (4-(Methoxymethyl)phenyl)(methyl)sulfane derivatives were synthesized for potential use as antileukotrienic drugs, showing promise in inhibiting platelet aggregation induced by arachidonic acid (Jampílek et al., 2004).
Antimicrobial Agents Synthesis : Novel compounds containing this compound structures demonstrated significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Patil et al., 2010).
Photoredox-Catalyzed Cascade Annulation : This chemical, used in the synthesis of benzothiophenes and benzoselenophenes through a photoredox-catalyzed process, illustrates its role in facilitating complex organic syntheses (Yan et al., 2018).
Preparation of Transparent Polyimides : Derivatives of this compound were utilized in synthesizing transparent polyimides with high refractive indices and small birefringences, indicating applications in materials science (Tapaswi et al., 2015).
Dinuclear Palladium Complexes Synthesis : This compound was used in the preparation and characterization of cationic palladium complexes, showing its utility in coordination chemistry (Siedle et al., 2007).
Synthesis of Anti-Helicobacter pylori Agents : Derivatives were synthesized for potential use as selective anti-Helicobacter pylori agents, indicating a role in the development of new antimicrobial drugs (Carcanague et al., 2002).
Anti-Inflammatory and Antitumor Agents Synthesis : Compounds containing this structure were investigated for their anti-inflammatory and antitumor activities, suggesting applications in medicinal chemistry (Harrak et al., 2010).
Mechanism Study in Organic Synthesis : The mechanism of C-S coupling reactions involving derivatives of this compound was studied, highlighting its importance in understanding complex organic reaction mechanisms (王刚 et al., 2014).
Synthesis of Antimicrobial Compounds : Its derivatives showed significant antimicrobial activity against Trichophytons, demonstrating its potential in the development of new antimicrobial substances (Nakazumi et al., 1984).
Antiulcer Activity Study : Derivatives were used in the synthesis and study of compounds with antiulcer activity, indicating potential applications in pharmaceuticals (Subudhi et al., 2009).
Properties
IUPAC Name |
1-(methoxymethyl)-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEULRRMNFDCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-ethyl-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2588427.png)
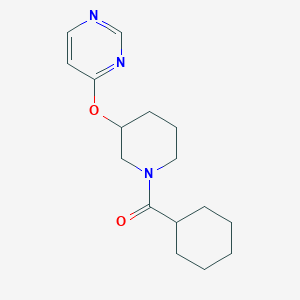

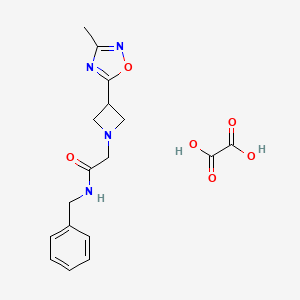

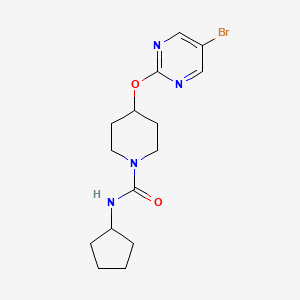

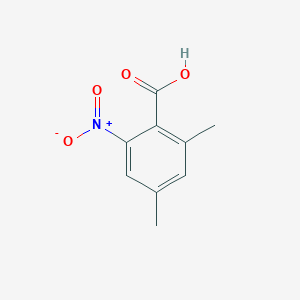
![(5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2588443.png)
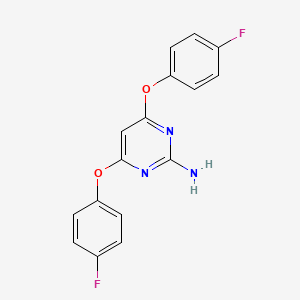
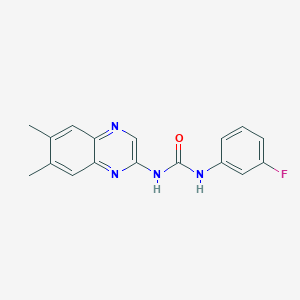
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2588447.png)
